BenchChemオンラインストアへようこそ!

LY 181984

NADH oxidase plasma membrane enzyme inhibition

1-(4-Chlorophenyl)-3-(4-methylphenyl)sulfonylurea (CAS 3955-50-8), also designated as LY 181984, MPCU, or N-(4-methylphenylsulfonyl)-N′-(4-chlorophenyl)urea, is a diarylsulfonylurea derivative with the molecular formula C₁₄H₁₃ClN₂O₃S and a molecular weight of 324.78 g/mol. The compound is structurally characterized by a 4-chlorophenyl moiety on the urea nitrogen and a 4-methylphenylsulfonyl substituent on the sulfonylurea bridge.

Molecular Formula C14H13ClN2O3S
Molecular Weight 324.8 g/mol
CAS No. 3955-50-8
Cat. No. B1675589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY 181984
CAS3955-50-8
SynonymsLY 181984
LY-181984
MPCU
N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)urea
Molecular FormulaC14H13ClN2O3S
Molecular Weight324.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H13ClN2O3S/c1-10-2-8-13(9-3-10)21(19,20)17-14(18)16-12-6-4-11(15)5-7-12/h2-9H,1H3,(H2,16,17,18)
InChIKeyYOIDHZBOHMNTNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1-(4-Chlorophenyl)-3-(4-methylphenyl)sulfonylurea (CAS 3955-50-8): Procurement-Relevant Baseline Properties


1-(4-Chlorophenyl)-3-(4-methylphenyl)sulfonylurea (CAS 3955-50-8), also designated as LY 181984, MPCU, or N-(4-methylphenylsulfonyl)-N′-(4-chlorophenyl)urea, is a diarylsulfonylurea derivative with the molecular formula C₁₄H₁₃ClN₂O₃S and a molecular weight of 324.78 g/mol . The compound is structurally characterized by a 4-chlorophenyl moiety on the urea nitrogen and a 4-methylphenylsulfonyl substituent on the sulfonylurea bridge [1]. It is primarily recognized as an orally active antitumor agent within the diarylsulfonylurea class, demonstrating broad-spectrum in vivo activity against syngeneic rodent and human xenograft tumor models [2]. Physicochemical properties include a predicted density of 1.416 g/cm³, a calculated LogP of 4.517, a topological polar surface area (PSA) of 87.14 Ų, and a melting point range of 174–176°C .

Why 1-(4-Chlorophenyl)-3-(4-methylphenyl)sulfonylurea (CAS 3955-50-8) Cannot Be Interchanged with Generic Diarylsulfonylurea Analogs


Diarylsulfonylureas exhibit pronounced structural sensitivity in their antitumor activity; minor modifications to the aryl substituents can completely ablate biological efficacy. In the case of 1-(4-chlorophenyl)-3-(4-methylphenyl)sulfonylurea (LY 181984), the 4-chloro substituent on the phenylurea moiety is essential for target engagement and functional inhibition [1]. The direct comparator LY 181985, which differs solely by the removal of the 4-chloro atom (replaced with an unsubstituted phenyl ring), demonstrates no measurable antitumor activity, no inhibition of NADH oxidase activity, and no growth suppression across multiple tumor cell lines [2]. Similarly, the broader diarylsulfonylurea class includes members such as Sulofenur (LY 186641) with distinct substitution patterns that yield divergent cellular pharmacology and therapeutic windows [3]. Consequently, generic substitution of CAS 3955-50-8 with an unverified diarylsulfonylurea analog carries a high risk of experimental failure due to loss of function, as demonstrated in the quantitative evidence presented below.

1-(4-Chlorophenyl)-3-(4-methylphenyl)sulfonylurea (CAS 3955-50-8): Quantified Differentiation Evidence Against Closest Analogs


High-Affinity NADH Oxidase Inhibition: ~500-Fold Greater Potency than Chlorine-Deleted Analog

The target compound (LY 181984) exhibits high-affinity binding to a plasma membrane NADH oxidase in HeLa cells with a Kd of 25–30 nM and half-maximal inhibition at approximately 50 nM [1]. In sealed right-side-out plasma membrane vesicles, 1 μM LY 181984 achieved approximately 90% inhibition of NADH oxidase activity [2]. In contrast, the closely related growth-inactive analog LY 181985 (N-(4-methylphenylsulfonyl)-N′-(phenyl)urea), which lacks the 4-chloro substituent, inhibited the same NADH oxidase activity only weakly, requiring 10–100 μM concentrations to produce any measurable effect [3].

NADH oxidase plasma membrane enzyme inhibition antitumor mechanism

Selective PKCα/β Isoform Inhibition: Differentiated Kinase Targeting Profile

1-(4-Chlorophenyl)-3-(4-methylphenyl)sulfonylurea (LY 181984) has been characterized as a selective small-molecule inhibitor of protein kinase C (PKC), specifically targeting the PKCα and PKCβ isoforms . This isoform selectivity distinguishes the compound from broad-spectrum PKC inhibitors and from other diarylsulfonylureas with differing kinase interaction profiles. While direct quantitative IC50 comparisons against PKCα and PKCβ versus other isoforms are not fully delineated in primary literature, the documented selectivity for the α and β isoforms represents a class-level differentiation from pan-PKC inhibitors and provides a defined tool compound profile for investigating PKC-mediated signal transduction in cancer, cardiovascular, and autoimmune disease models .

protein kinase C PKCα PKCβ kinase inhibitor signal transduction

Cellular Accumulation Kinetics: 4- to 6-Fold Intracellular Concentration and Passive Diffusion Entry

In GC3 human colon adenocarcinoma cells, [³H]MPCU (the radiolabeled target compound) demonstrates biphasic cellular accumulation: a rapid energy-independent phase (linear uptake over 15 seconds, temperature-dependent but azide-insensitive) followed by energy-dependent concentrative accumulation to a steady state within 10 minutes [1]. At steady state, intracellular drug concentrations exceed extracellular concentrations by 4- to 6-fold [2]. Uptake kinetics show no saturation across a wide concentration range (0.0026 to 5 mM), consistent with passive diffusion as the primary entry mechanism [3]. Efflux following removal of extracellular drug is rapid (T₁/₂ ≈ 130 seconds) with no evidence of tight binding components [4].

cellular pharmacology drug accumulation passive diffusion mitochondrial localization

Physicochemical Differentiation: High LogP (4.52) and PSA (87.14 Ų) Impacting Membrane Permeability and Formulation

1-(4-Chlorophenyl)-3-(4-methylphenyl)sulfonylurea exhibits a calculated LogP of 4.517, a topological polar surface area (PSA) of 87.14 Ų, and zero violations of Lipinski's Rule of 5 . The compound's high lipophilicity (LogP 4.52) and moderate PSA (87.14 Ų) are consistent with passive membrane diffusion, corroborating the cellular pharmacology data on non-saturable uptake . The density is reported as 1.416 g/cm³, with a refractive index of 1.632 and a melting point range of 174–176°C .

LogP lipophilicity polar surface area drug-likeness physicochemical properties

In Vitro Growth Inhibition: Quantified Cytotoxicity in Leukemia and Colon Carcinoma Models

The target compound demonstrates quantifiable growth inhibitory activity across multiple human tumor cell lines. In CCRF-CEM human leukemia cells, 72-hour exposure produced an IC50 of 8.9 μg/mL (approximately 27.4 μM) [1]. In K-562 human chronic myelogenous leukemia cells, growth inhibition was observed with an ED50 of approximately 30 μM [2]. In HeLa cervical carcinoma cells, the EC50 for growth inhibition was approximately 100 μM under standard conditions; however, sequential administration of 10 nM epidermal growth factor (EGF) following LY 181984 reduced the EC50 to approximately 30 nM, representing a >3,000-fold enhancement of potency [3]. In contrast, the inactive analog LY 181985 demonstrated no growth inhibition in K-562 cells or HeLa cells under any tested condition [4].

cytotoxicity growth inhibition CCRF-CEM K-562 IC50

1-(4-Chlorophenyl)-3-(4-methylphenyl)sulfonylurea (CAS 3955-50-8): Evidence-Backed Research and Procurement Applications


NADH Oxidase-Targeted Antitumor Mechanism Studies

Researchers investigating plasma membrane NADH oxidase as an antitumor target should procure CAS 3955-50-8 (LY 181984) as a validated pharmacological tool. The compound exhibits high-affinity binding (Kd = 25–30 nM) and potent inhibition (IC50 ≈ 50 nM; ~90% inhibition at 1 μM) of tumor cell NADH oxidase, with the inactive analog LY 181985 serving as an essential negative control to confirm target specificity [1]. The demonstrated selectivity for tumor-derived NADH oxidase over rat liver plasma membranes further supports its utility in cancer-specific mechanism studies [2].

PKCα/β Isoform-Selective Signal Transduction Research

For investigations requiring selective inhibition of PKCα and PKCβ isoforms in cancer, cardiovascular, or autoimmune disease models, CAS 3955-50-8 provides a defined tool compound with documented isoform selectivity [1]. The compound enables dissection of PKCα/β-mediated pathways without the confounding effects of pan-PKC inhibition, and its physicochemical profile (LogP 4.517, PSA 87.14 Ų) supports passive cellular entry without requiring active transport mechanisms [2].

Cellular Pharmacology and Drug Accumulation Studies in Colon Adenocarcinoma Models

The well-characterized cellular pharmacology of CAS 3955-50-8 in GC3 human colon adenocarcinoma cells—including 4- to 6-fold intracellular accumulation, non-saturable passive diffusion entry, and rapid efflux kinetics (T₁/₂ ≈ 130 seconds)—establishes this compound as a reference standard for investigating diarylsulfonylurea cellular disposition [1]. The documented mitochondrial localization further supports its use in studies examining subcellular drug distribution and organelle-targeted antitumor mechanisms [2].

Diarylsulfonylurea Structure-Activity Relationship (SAR) and Comparator Studies

CAS 3955-50-8 serves as a key active comparator in diarylsulfonylurea SAR studies, with the structurally defined inactive analog LY 181985 (4-chloro deletion) providing a direct negative control pair for validating structure-dependent biological activity [1]. The quantified potency differentials across NADH oxidase inhibition, cellular growth suppression, and PKC isoform selectivity establish baseline parameters against which novel diarylsulfonylurea analogs can be benchmarked [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY 181984

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.